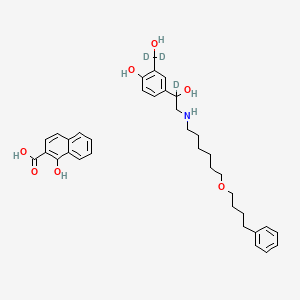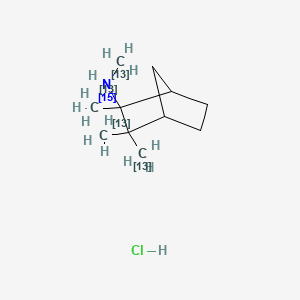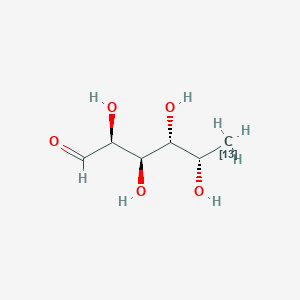
(-)-Fucose-13C-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Fucose-13C-3: is a labeled form of fucose, a hexose deoxy sugar that is commonly found in various glycoproteins and glycolipids. The “13C-3” label indicates that the third carbon atom in the fucose molecule is replaced with the carbon-13 isotope, which is a stable isotope used in various scientific studies, particularly in metabolic and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Fucose-13C-3 typically involves the incorporation of the carbon-13 isotope into the fucose molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the chemical synthesis of fucose from simpler starting materials, incorporating the carbon-13 isotope at the desired position through specific chemical reactions.
Biosynthesis: Utilizing microorganisms or enzymes that can incorporate carbon-13 labeled substrates into fucose during their metabolic processes.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis, where the carbon-13 isotope is introduced into the fucose molecule through controlled chemical reactions. This process requires precise reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the efficient incorporation of the isotope.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Fucose-13C-3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in fucose can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aldehyde group in fucose can be reduced to form an alcohol.
Substitution: The hydroxyl groups in fucose can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the hydroxyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fucose can yield fucuronic acid, while reduction can yield fucitol.
Aplicaciones Científicas De Investigación
Chemistry: (-)-Fucose-13C-3 is used as a tracer in metabolic studies to track the incorporation and metabolism of fucose in various biochemical pathways.
Biology: In biological research, this compound is used to study glycosylation processes, where fucose is added to proteins and lipids, affecting their function and stability.
Medicine: In medical research, this compound is used to investigate the role of fucose in various diseases, including cancer and inflammatory conditions. It helps in understanding how alterations in fucosylation patterns can affect disease progression.
Industry: In the industrial sector, this compound is used in the production of labeled glycoproteins and glycolipids for various applications, including drug development and diagnostic assays.
Mecanismo De Acción
The mechanism of action of (-)-Fucose-13C-3 involves its incorporation into glycoproteins and glycolipids through enzymatic processes. The carbon-13 label allows researchers to track its incorporation and metabolism using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular targets include various enzymes involved in glycosylation, such as fucosyltransferases, which add fucose to specific substrates.
Comparación Con Compuestos Similares
L-Fucose: The natural form of fucose without the carbon-13 label.
D-Fucose: An enantiomer of L-fucose with different stereochemistry.
Fucitol: A reduced form of fucose where the aldehyde group is reduced to an alcohol.
Uniqueness: (-)-Fucose-13C-3 is unique due to the presence of the carbon-13 isotope, which allows for detailed metabolic and biochemical studies that are not possible with the natural form of fucose. This labeling provides a powerful tool for researchers to study the dynamics of fucose metabolism and its role in various biological processes.
Propiedades
Fórmula molecular |
C6H12O5 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i1+1 |
Clave InChI |
PNNNRSAQSRJVSB-CERMPYPXSA-N |
SMILES isomérico |
[13CH3][C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
SMILES canónico |
CC(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


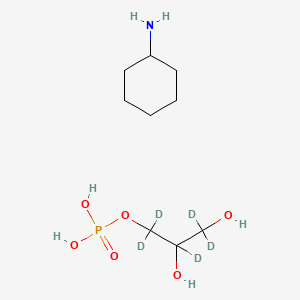
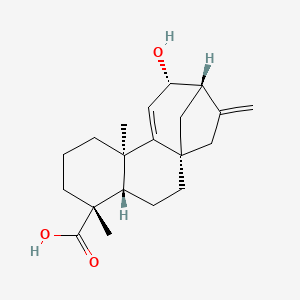
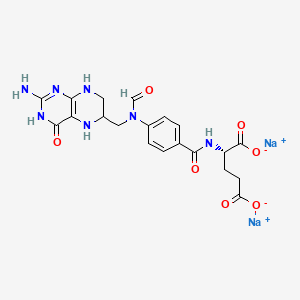
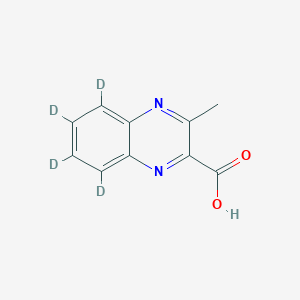


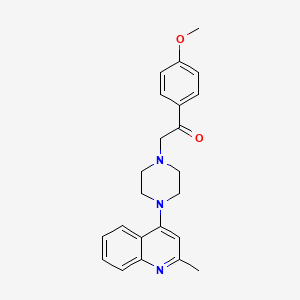
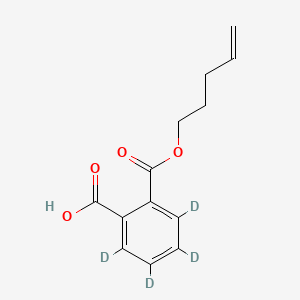
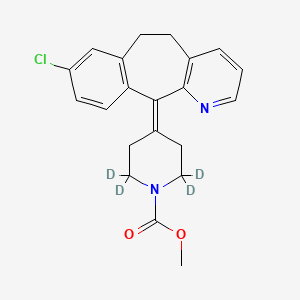
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)

